molecular formula C12H16N2O B8514625 1-Benzyl-3-formylaminopyrrolidine

1-Benzyl-3-formylaminopyrrolidine

Cat. No.: B8514625
M. Wt: 204.27 g/mol
InChI Key: QRFDJNLDLPTOBX-UHFFFAOYSA-N
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Description

1-Benzyl-3-formylaminopyrrolidine is a pyrrolidine derivative characterized by a benzyl group at the 1-position and a formylamide (-NHCHO) substituent at the 3-position. Its structure combines a rigid pyrrolidine ring with functional groups that influence its electronic and steric properties, making it a subject of interest for comparative studies with analogs such as 1-Benzyl-3-acetamidopyrrolidine and (3R)-(-)-1-Benzyl-3-aminopyrrolidine.

Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

N-(1-benzylpyrrolidin-3-yl)formamide

InChI

InChI=1S/C12H16N2O/c15-10-13-12-6-7-14(9-12)8-11-4-2-1-3-5-11/h1-5,10,12H,6-9H2,(H,13,15)

InChI Key

QRFDJNLDLPTOBX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1NC=O)CC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

1-Benzyl-3-acetamidopyrrolidine

  • Structure and Functional Group : Features an acetamide (-NHCOCH₃) group at the 3-position instead of a formylamide.
  • Molecular Data: Molecular formula: C₁₃H₁₈N₂O (inferred from nomenclature) Average molecular weight: ~218.30 g/mol (estimated) CAS Registry Number: 114636-30-5
  • Acetamides are generally more hydrolytically stable than formylamides due to the electron-donating methyl group, which stabilizes the carbonyl .

(3R)-(-)-1-Benzyl-3-aminopyrrolidine

  • Structure and Functional Group : Contains a primary amine (-NH₂) at the 3-position, lacking the formyl or acetyl substituent.
  • Molecular Data :
    • Molecular formula: C₁₁H₁₆N₂
    • Molecular weight: 176.26 g/mol
    • CAS Registry Number: 114715-39-8
    • Stereochemistry: (3R)-configuration confirmed via IUPAC InChIKey (HBVNLKQGRZPGRP-NSHDSACASA-N) .
  • Key Differences :
    • The absence of an acyl group results in higher basicity and nucleophilicity at the 3-position amine.
    • Simplified structure may enhance solubility in polar solvents compared to acylated derivatives.

Comparative Analysis Table

Property 1-Benzyl-3-formylaminopyrrolidine 1-Benzyl-3-acetamidopyrrolidine (3R)-(-)-1-Benzyl-3-aminopyrrolidine
Molecular Formula C₁₂H₁₅N₂O (inferred) C₁₃H₁₈N₂O C₁₁H₁₆N₂
Molecular Weight ~189.26 g/mol ~218.30 g/mol 176.26 g/mol
Substituent -NHCHO -NHCOCH₃ -NH₂
CAS Number Not explicitly reported 114636-30-5 114715-39-8
Steric Effects Moderate High Low
Hydrolytic Stability Low (formylamide susceptible) High (acetyl stable) N/A (amine stable)

Research Findings and Implications

  • Reactivity: The formylamide group in this compound is more reactive toward hydrolysis than its acetamide analog, as observed in related pyrrolidine systems . This property could be exploited in prodrug design or controlled-release applications.
  • Stereochemical Influence: The (3R)-configuration in (3R)-(-)-1-Benzyl-3-aminopyrrolidine highlights the role of chirality in biological activity, suggesting that stereoselective synthesis of the formylamide derivative may be critical for pharmacological optimization .
  • Synthetic Utility: The benzyl group in all three compounds provides a handle for further functionalization, such as hydrogenolysis to generate secondary amines or intermediates for cross-coupling reactions.

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